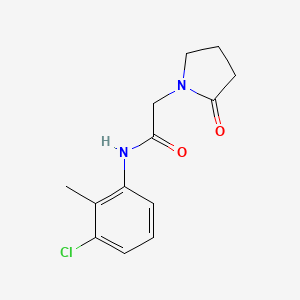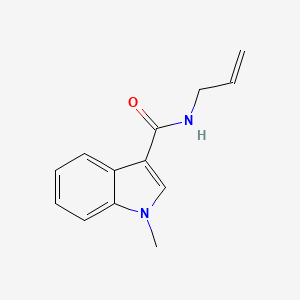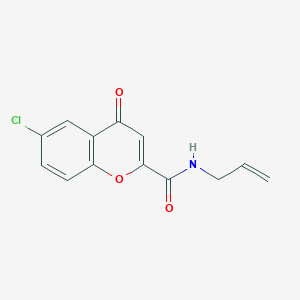
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as CPQM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPQM belongs to the class of quinolone derivatives and has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide is complex and varies depending on the target cell or organism. In bacteria, this compound acts by inhibiting DNA synthesis and disrupting the bacterial cell wall, leading to cell death. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells and organisms. This compound has been shown to inhibit DNA synthesis, disrupt the mitochondrial membrane potential, and activate caspase enzymes in cancer cells. In bacteria, this compound disrupts the cell wall and inhibits DNA synthesis, leading to cell death. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, reducing the severity of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments, including its potent antimicrobial, anticancer, and anti-inflammatory properties. This compound is relatively easy to synthesize and can be used in various assays to test its biological activity. However, this compound has limitations, including its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the mechanism of action of this compound in cancer cells and bacteria needs to be further elucidated to optimize its therapeutic potential. Overall, this compound has shown promising results as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesemethoden
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step reaction involving the condensation of a substituted aniline with a substituted cyclopropane carboxylic acid followed by cyclization and further functionalization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In the field of microbiology, this compound has shown promising results as an antimicrobial agent against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
In the field of oncology, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt DNA synthesis in cancer cells.
In the field of inflammation, this compound has been studied for its potential anti-inflammatory effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-10-4-2-3-5-11(10)16-14(18)12(8)13(17)15-9-6-7-9/h2-5,9H,6-7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDFKICVDKNGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)

![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)

![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)



